4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride
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Overview
Description
“4,5,6,7-Tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2243504-32-5 . It has a molecular weight of 204.61 . The IUPAC name for this compound is 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid hydrochloride .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, similar compounds have been synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H8N2O3.ClH/c10-7(11)6-4-1-2-8-3-5(4)12-9-6;/h8H,1-3H2,(H,10,11);1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis and Photophysical Properties
A study by Shatsauskas et al. (2019) developed a method for preparing oxazolo-[5,4-b]pyridin-2(1H)-ones, leading to the detection of effective phosphors with significant quantum yields. The photophysical properties of these compounds were explored using UV and luminescence spectroscopy, revealing insights into the relationship between their structure and photophysical characteristics (Shatsauskas et al., 2019).
Synthesis and Recyclization
Pshenichnyi and Mashenkov (1992) described the synthesis of oxazolo[5,4-c]pyridines through reactions with potassium thiocyanate in acetic acid. They noted that the rearrangement of these compounds is reversible, highlighting an interesting aspect of their chemical behavior (Pshenichnyi & Mashenkov, 1992).
Novel Synthesis Approaches
In a 2021 study, Shuvalov et al. explored new synthesis methods for 3-amino-4-arylpyridin-2(1H)-one derivatives. Their method involved the conversion of 4-aryl-2-methyl-6-oxo-5-[(phenylcarbonyl)amino]-1,4,5,6-tetrahydropyridine-3-carboxylic acid esters into other esters through heating with phosphorus oxychloride (Shuvalov et al., 2021).
Heterocyclization of Orthoaminoester
A 2006 study by Ahmed et al. described an efficient synthetic approach to create pyrido[4′, 3′: 4]thieno[2,3-d]pyrimidines. This work utilized 2-amino-3-cyano-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-6-carboxylic acid ethyl ester as a starting material, emphasizing the versatility of these compounds in creating heterofused structures (Ahmed et al., 2006).
New Synthesis of Oxazolo[5,4-b]pyridines
Gelmi et al. (1992) detailed a novel synthesis method for oxazolo[5,4-b]pyridines. Their method involved heating iminophosphoranes with alkylideneoxazol-5(4H)-ones, which led to the formation of various pyridine derivatives (Gelmi et al., 1992).
Facile Methods for Preparation of Thiazolopyridine Derivatives
Haginoya et al. (2004) developed improved routes to prepare tetrahydrothiazolo[5,4-c]-pyridine-2-carboxylic acid lithium salts. Their methods provide a facile means for preparing thiazolopyridine and tetrahydrothiazolopyridine derivatives, highlighting the adaptability of these compounds in various synthetic routes (Haginoya et al., 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,2]oxazolo[5,4-c]pyridine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3.ClH/c10-7(11)6-4-1-2-8-3-5(4)12-9-6;/h8H,1-3H2,(H,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVWQYXCOOGQML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NO2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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